![molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1260722-59-5](/img/structure/B1522589.png)
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Overview
Description
3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone, also known as ABF-BDM, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. ABF-BDM is an aromatic heterocyclic compound belonging to the family of benzofurans, a class of compounds that are known to have a variety of biological activities. ABF-BDM has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Alzheimer’s Disease Treatment
Benzofuran derivatives: , including the compound , have been studied for their potential in treating Alzheimer’s disease (AD) . They act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes involved in the progression of AD . These compounds can prevent the degradation of acetylcholine, a neurotransmitter whose deficiency is linked to cognitive decline in AD patients.
Anticancer Activity
Benzofuran derivatives have shown promise in anticancer research . They have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s structural analogs have been evaluated for their ability to cause cell cycle arrest and induce apoptosis, which are crucial mechanisms in cancer treatment.
Antiviral Applications
The structural framework of benzofuran is present in natural products with antiviral activities . Compounds with benzofuran rings have been reported to exhibit activity against the hepatitis C virus and are expected to be effective therapeutic drugs for this disease .
Antibacterial Properties
Benzofuran compounds also possess antibacterial properties . Their unique structure allows them to interact with bacterial cell components, potentially leading to the development of new antibiotics .
Anti-Oxidative Effects
These compounds are known for their anti-oxidative effects . By neutralizing free radicals, benzofuran derivatives can contribute to the protection against oxidative stress-related diseases .
COX-2 Inhibition
Some benzofuran derivatives have been identified as COX-2 inhibitors . COX-2 is an enzyme that plays a significant role in inflammation and pain, making these compounds potential candidates for anti-inflammatory drugs.
Enzyme Inhibition
Beyond AChE and BuChE, benzofuran derivatives have been explored for their inhibitory effects on other enzymes. This can lead to applications in treating various enzyme-related disorders .
Synthesis of Complex Molecules
The benzofuran ring system is a key structural component in the synthesis of complex molecules. Novel methods for constructing these rings have been developed, which are crucial for the preparation of polycyclic compounds with pharmaceutical applications .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a range of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have a range of molecular and cellular effects.
properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPPXMQUYLRCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



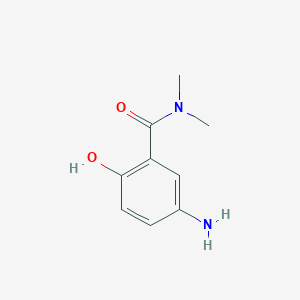
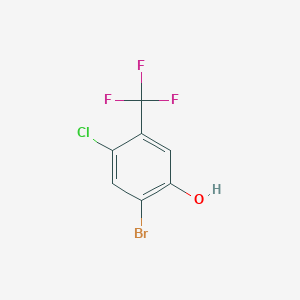
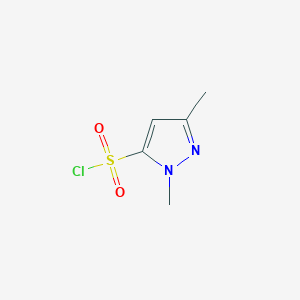
![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
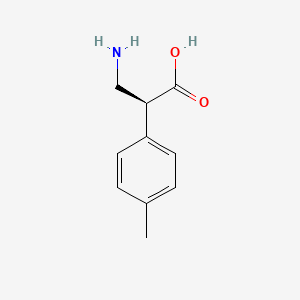
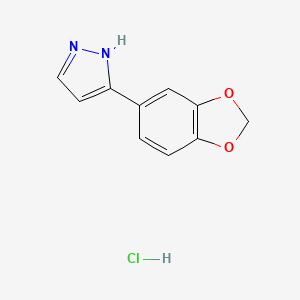


![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)
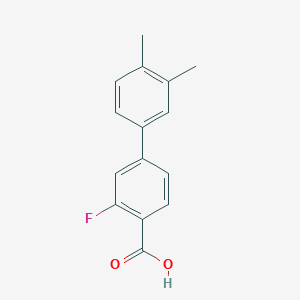
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)